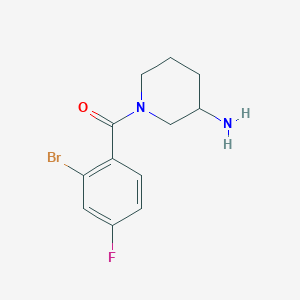
(3-Aminopiperidin-1-yl)(2-bromo-4-fluorophenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Aminopiperidin-1-yl)(2-bromo-4-fluorophenyl)methanone is a chemical compound with the molecular formula C12H14BrFN2O It is characterized by the presence of a piperidine ring substituted with an amino group and a methanone group attached to a 2-bromo-4-fluorophenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Aminopiperidin-1-yl)(2-bromo-4-fluorophenyl)methanone typically involves the reaction of 3-aminopiperidine with 2-bromo-4-fluorobenzoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and yield of the product. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) is common to ensure the product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
(3-Aminopiperidin-1-yl)(2-bromo-4-fluorophenyl)methanone can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The amino group can be oxidized to a nitro group using oxidizing agents such as potassium permanganate (KMnO4).
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., dimethylformamide, DMF), and bases (e.g., sodium hydride, NaH).
Reduction: Reducing agents (e.g., LiAlH4), solvents (e.g., ether).
Oxidation: Oxidizing agents (e.g., KMnO4), solvents (e.g., water, acetone).
Major Products Formed
Substitution: Derivatives with different substituents replacing the bromine atom.
Reduction: Alcohol derivatives.
Oxidation: Nitro derivatives.
Scientific Research Applications
(3-Aminopiperidin-1-yl)(2-bromo-4-fluorophenyl)methanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of (3-Aminopiperidin-1-yl)(2-bromo-4-fluorophenyl)methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (3-Aminopiperidin-1-yl)(2-chloro-4-fluorophenyl)methanone
- (3-Aminopiperidin-1-yl)(2-bromo-4-methylphenyl)methanone
- (3-Aminopiperidin-1-yl)(2-bromo-4-nitrophenyl)methanone
Uniqueness
(3-Aminopiperidin-1-yl)(2-bromo-4-fluorophenyl)methanone is unique due to the presence of both bromine and fluorine atoms, which can significantly influence its reactivity and biological activity. The combination of these substituents provides distinct chemical properties that can be leveraged in various research and industrial applications.
Properties
Molecular Formula |
C12H14BrFN2O |
|---|---|
Molecular Weight |
301.15 g/mol |
IUPAC Name |
(3-aminopiperidin-1-yl)-(2-bromo-4-fluorophenyl)methanone |
InChI |
InChI=1S/C12H14BrFN2O/c13-11-6-8(14)3-4-10(11)12(17)16-5-1-2-9(15)7-16/h3-4,6,9H,1-2,5,7,15H2 |
InChI Key |
XKECEDHUERCZGV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=C(C=C(C=C2)F)Br)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-Nitrophenyl)imidazo[1,2-a]pyridine hydrobromide](/img/structure/B14906024.png)

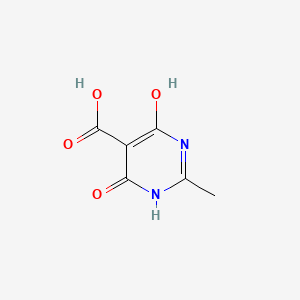
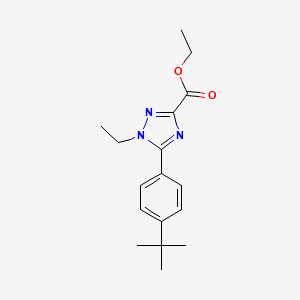
![4-[(E)-3-(4-chlorophenyl)-3-oxo-prop-1-enyl]benzoic acid](/img/structure/B14906037.png)
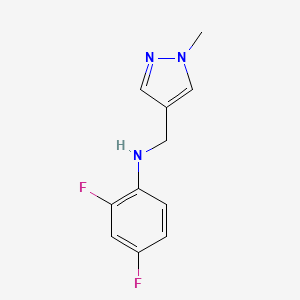
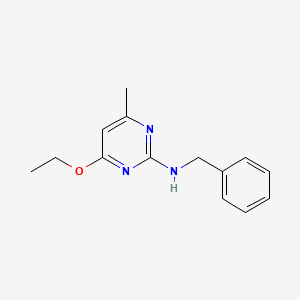
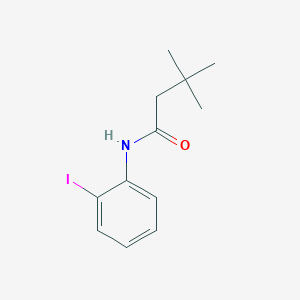

![7,7-Dimethyl-3-azabicyclo[4.1.0]heptan-4-one](/img/structure/B14906069.png)
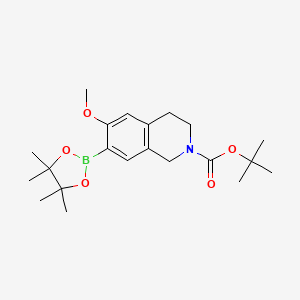
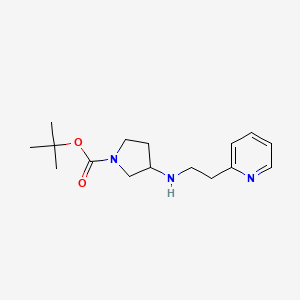
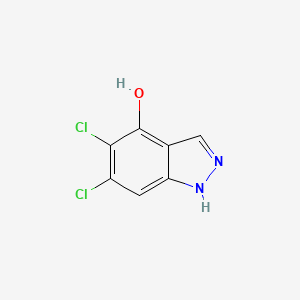
![6-Fluoro-2-azabicyclo[2.2.1]hept-5-EN-3-one](/img/structure/B14906086.png)
